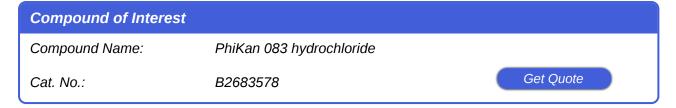


PhiKan 083 hydrochloride versus ReACp53 for p53 aggregation

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A Comparative Guide: **PhiKan 083 Hydrochloride** vs. ReACp53 for Counteracting p53 Aggregation

For researchers and drug development professionals investigating therapies targeting mutant p53, a critical tumor suppressor protein frequently inactivated in cancer, two compounds, **PhiKan 083 hydrochloride** and ReACp53, offer distinct strategies to counteract the detrimental effects of p53 mutation and aggregation. This guide provides an objective comparison of their mechanisms, performance based on available experimental data, and the methodologies used to evaluate their efficacy.

At a Glance: Key Differences



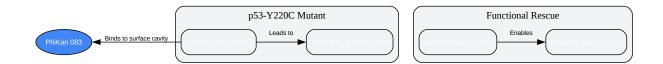
Feature	PhiKan 083 Hydrochloride	ReACp53
Compound Type	Small molecule (Carbazole derivative)	Cell-penetrating peptide
Primary Mechanism	Stabilizes the folded conformation of the p53-Y220C mutant	Directly inhibits amyloid-like aggregation of mutant p53
Target Specificity	Specific for the p53-Y220C mutant	Broadly targets the aggregation-prone segment of various p53 mutants
Mode of Action	Binds to a surface cavity on the p53-Y220C mutant, slowing thermal denaturation. [1][2][3]	Binds to the 252-258 region of p53, preventing self-association and amyloid formation.[4]

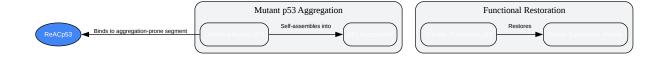
Mechanism of Action

PhiKan 083 Hydrochloride: A Stabilizer of the p53-Y220C Mutant

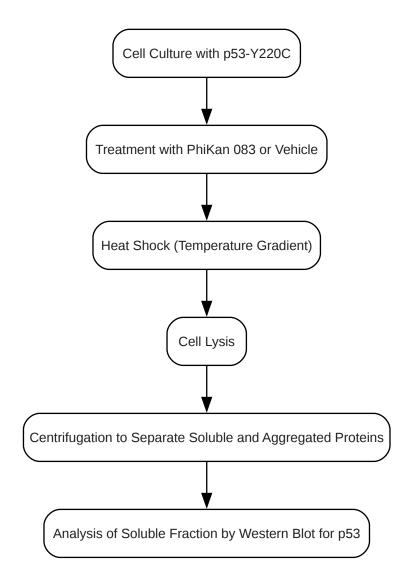
PhiKan 083 is a small molecule designed to rescue the function of the specific p53 mutant, Y220C. This mutation creates a surface cavity that destabilizes the protein, leading to its misfolding and loss of function.[1][2][3] PhiKan 083 acts by binding to this cavity, thereby stabilizing the protein in its correct conformation and slowing its rate of thermal denaturation.[1] This stabilization allows the mutant p53 to regain its tumor-suppressive functions.



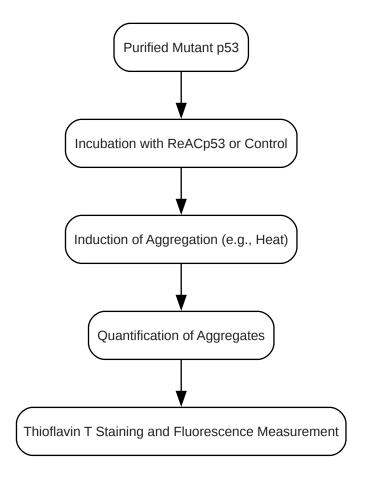












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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Therapeutic Strategies Targeting p53 Aggregation PMC [pmc.ncbi.nlm.nih.gov]



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